Zetomipzomib

Description

This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

immunoproteasome-selective inhibito

Properties

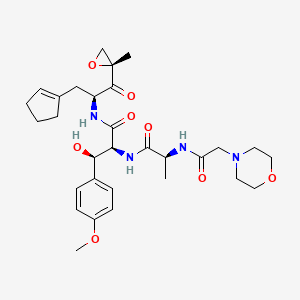

IUPAC Name |

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYOCDFICYLMRF-UTIIJYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629677-75-3 | |

| Record name | KZR-616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KZR-616 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zetomipzomib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zetomipzomib: A Technical Guide to its Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zetomipzomib (formerly KZR-616) is a novel, first-in-class selective inhibitor of the immunoproteasome, currently under investigation for the treatment of a range of autoimmune diseases, including lupus nephritis (LN) and autoimmune hepatitis (AIH).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on key immune cell signaling pathways, and the experimental evidence supporting its immunomodulatory effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound's primary mechanism of action is the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][3] Unlike the constitutive proteasome, which is responsible for general protein turnover in all cells, the immunoproteasome plays a critical role in processing antigens for presentation to the immune system and in regulating the production of inflammatory cytokines.[3]

This compound specifically targets two of the three catalytic subunits of the immunoproteasome: low molecular mass polypeptide 7 (LMP7) and low molecular mass polypeptide 2 (LMP2) .[4][5] This dual inhibition is crucial for its broad anti-inflammatory and immunomodulatory effects.[2]

Molecular Targeting and Potency

This compound is a tripeptide ketoepoxide that demonstrates high selectivity for the LMP7 and LMP2 subunits over the constitutive proteasome subunits.[2] This selectivity is key to its favorable safety profile, minimizing the off-target effects associated with broader proteasome inhibitors.[6]

| Target Subunit | Species | IC50 (nM) |

| LMP7 (β5i) | Human (h) | 39[4][5][7] |

| Mouse (m) | 57[4][5][7] | |

| LMP2 (β1i) | Human (h) | 131[4][5][7] |

| Mouse (m) | 179[4][5][7] | |

| MECL-1 (β2i) | - | 623[4][5][7] |

| Constitutive β5 | - | 688[4][5][7] |

Table 1: this compound In Vitro Inhibitory Potency (IC50)

Figure 1: this compound selectively targets the LMP7 and LMP2 subunits of the immunoproteasome.

Immunomodulatory Effects on Innate and Adaptive Immunity

By inhibiting the immunoproteasome, this compound exerts a broad range of effects on both the innate and adaptive immune systems, ultimately dampening the inflammatory processes that drive autoimmune diseases.

Attenuation of Pro-inflammatory Cytokine Production

A key consequence of immunoproteasome inhibition by this compound is the significant reduction in the production of a wide array of pro-inflammatory cytokines.[2] This has been demonstrated in human peripheral blood mononuclear cells (PBMCs) stimulated with various agents.[2]

Experimental Protocol: Human PBMC Cytokine Production Assay

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs at a density of 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

This compound Treatment: Pre-treat PBMCs with this compound (e.g., 500 nM) or vehicle control for 1 hour.

-

Stimulation: Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) or anti-CD3/anti-CD28 antibodies for 24 hours.

-

Cytokine Analysis: Collect supernatants and analyze cytokine levels using a multiplexed immunoassay (e.g., Meso Scale Diagnostics).

| Stimulant | Cytokines Significantly Inhibited by this compound |

| LPS | IL-1β, IL-6, TNF-α, IL-12p70, and over 30 other pro-inflammatory cytokines[2] |

| anti-CD3/CD28 | IFN-γ, IL-2, IL-17A, and other T-cell-associated cytokines[2] |

Table 2: Effect of this compound on Stimulated Cytokine Production in Human PBMCs

Figure 2: this compound inhibits cytokine production by blocking immunoproteasome activity.

Modulation of T Cell Differentiation and Function

This compound influences the differentiation of naïve CD4+ T cells, skewing the balance away from pro-inflammatory T helper (Th) subsets towards a more regulatory phenotype. Specifically, it has been shown to inhibit the polarization of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[2]

Experimental Protocol: Human T Cell Polarization Assay

-

Naïve T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs.

-

This compound Treatment: Treat cells with this compound or vehicle.

-

Polarization: Culture cells for 6 days under Th1-polarizing conditions (IL-12, anti-IL-4) or Th17-polarizing conditions (IL-6, IL-23, IL-1β, TGF-β, anti-IFN-γ, anti-IL-4).

-

Analysis: Analyze intracellular cytokine production (IFN-γ for Th1, IL-17 for Th17) by flow cytometry.

| T Helper Subset | Effect of this compound |

| Th1 (IFN-γ+) | Reduced polarization[2] |

| Th17 (IL-17+) | Reduced polarization[2] |

Table 3: Impact of this compound on T Helper Cell Polarization

Figure 3: this compound modulates T cell differentiation, inhibiting pro-inflammatory subsets.

Inhibition of B Cell Differentiation and Antibody Production

This compound has been demonstrated to impede the differentiation of B cells into antibody-secreting plasmablasts, a critical step in the pathogenesis of antibody-mediated autoimmune diseases like lupus.[2] This leads to a reduction in the production of pathogenic autoantibodies.

Experimental Protocol: Human Plasmablast Differentiation Assay

-

B Cell Isolation: Isolate CD19+ B cells from human PBMCs.

-

This compound Treatment: Treat cells with this compound or vehicle.

-

Differentiation: Stimulate B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce plasmablast differentiation.

-

Analysis: Quantify the percentage of CD19+CD38+ plasmablasts by flow cytometry and measure IgG levels in the supernatant by ELISA.

In preclinical models of lupus, this compound treatment led to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow, correlating with decreased levels of anti-dsDNA autoantibodies.[2]

Preclinical and Clinical Evidence in Autoimmune Disease

The immunomodulatory effects of this compound have been validated in preclinical models and are currently being evaluated in clinical trials for various autoimmune diseases.

Preclinical Efficacy in a Mouse Model of Lupus Nephritis

In the NZB/W F1 mouse model of lupus nephritis, this compound demonstrated significant therapeutic efficacy.[2]

Experimental Protocol: NZB/W F1 Mouse Model of Lupus Nephritis

-

Animal Model: Use female NZB/W F1 mice with established proteinuria.

-

Treatment: Administer this compound (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 13 weeks.

-

Disease Monitoring: Monitor proteinuria weekly. At the end of the study, assess renal histopathology, serum anti-dsDNA antibody levels, and immune cell populations in the spleen and kidneys.

| Parameter | Effect of this compound Treatment |

| Proteinuria | Complete and durable resolution[2] |

| Renal Histopathology | Marked reduction in glomerular nephritis and immune complex deposition[2] |

| Anti-dsDNA Antibodies | Significant reduction in serum levels[2] |

| Plasma Cells | Decreased numbers in spleen and bone marrow[2] |

Table 4: Preclinical Efficacy of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis

Clinical Development in Lupus Nephritis and Autoimmune Hepatitis

This compound has progressed to clinical trials in patients with lupus nephritis and autoimmune hepatitis, with promising results.

-

MISSION Study (NCT03393013): A Phase 1b/2 open-label study in patients with systemic lupus erythematosus (SLE) with or without lupus nephritis. The study demonstrated that this compound was generally well-tolerated and resulted in clinically meaningful improvements in renal function and reductions in proteinuria.[3][8][9]

-

PALIZADE Study (NCT05781750): A Phase 2b, randomized, placebo-controlled trial evaluating the efficacy and safety of two doses of this compound in patients with active lupus nephritis.[6][10][11][12][13]

-

PORTOLA Study (NCT05569759): A Phase 2a, randomized, placebo-controlled trial assessing the efficacy and safety of this compound in patients with autoimmune hepatitis.[1][14][15][16][17]

Conclusion

This compound's selective inhibition of the LMP7 and LMP2 subunits of the immunoproteasome represents a targeted and potent mechanism for modulating the aberrant immune responses that characterize autoimmune diseases. Its ability to broadly suppress pro-inflammatory cytokine production, inhibit the differentiation and function of key pathogenic immune cell subsets, including Th1, Th17, and plasma cells, and its demonstrated efficacy in preclinical models and promising early clinical data, position this compound as a significant potential therapeutic advancement for patients with lupus nephritis, autoimmune hepatitis, and potentially other autoimmune conditions. Further investigation in ongoing and future clinical trials will continue to delineate its full therapeutic potential and role in the management of these complex diseases.

References

- 1. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) | Clinical Research Trial Listing ( Autoimmune Hepatitis ) ( NCT05569759 ) [trialx.com]

- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating this compound for the Treatment of Patients with Lupus Nephritis [businesswire.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. palizadetrial.com [palizadetrial.com]

- 7. glpbio.com [glpbio.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. trials.arthritis.org [trials.arthritis.org]

- 12. A Study of this compound (KZR-616) in Patients with Active Lupus Nephritis (PALIZADE) [ctv.veeva.com]

- 13. Kezar Life Sciences, Inc., is conducting a clinical trial, PALIZADE (NCT05781750) to evaluate an investigational drug, this compound (KZR-616), as a potential new treatment for people living with lupus nephritis (LN). - LUPUS LA [lupusla.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) [clinicaltrials.stanford.edu]

- 16. portolatrial.com [portolatrial.com]

- 17. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) [stanfordhealthcare.org]

KZR-616: A Technical Overview of its Immunoproteasome Selectivity Profile

Introduction: Zetomipzomib (KZR-616) is a first-in-class, irreversible, tripeptide epoxyketone-based selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells, which plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways.[1] Unlike constitutive proteasomes that are present in all cells, the immunoproteasome contains distinct catalytic subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i). By selectively targeting these subunits, KZR-616 offers a focused immunomodulatory approach with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors like bortezomib, which are associated with significant adverse effects.[3][4] This document provides a detailed technical guide on the selectivity profile, mechanism of action, and the experimental protocols used to characterize KZR-616.

Quantitative Selectivity Profile

KZR-616 demonstrates a distinct selectivity profile, potently inhibiting the chymotrypsin-like (LMP7) and caspase-like (LMP2) activities of the immunoproteasome, with significantly less activity against the corresponding constitutive subunits (β5c and β1c) and the trypsin-like (MECL-1) immunoproteasome subunit.[5][6] This dual inhibition of LMP7 and LMP2 is crucial for its broad anti-inflammatory effects.[7]

The inhibitory activity of KZR-616 is summarized in the table below, with data compiled from enzymatic assays using purified human (h) and murine (m) proteasomes, as well as human cell lysates.

| Proteasome Subunit | Subunit Type | Target Species | IC50 (nM) | Selectivity Ratio | Reference |

| LMP7 (β5i) | Immunoproteasome | Human | 39 | 17-fold (vs. β5c) | [1][5][6] |

| Murine | 57 | [5][6] | |||

| LMP2 (β1i) | Immunoproteasome | Human | 131 | >80-fold (vs. β1c) | [1][5][6] |

| Murine | 179 | [5][6] | |||

| MECL-1 (β2i) | Immunoproteasome | Human | 623 | [5][6] | |

| β5c | Constitutive | Human | 688 | [5][6] | |

| β1c | Constitutive | Human | >10,000 | [1] |

Mechanism of Action & Signaling Pathway

KZR-616 exerts its therapeutic effects by broadly modulating both the innate and adaptive immune systems.[4][8] By inhibiting the immunoproteasome, KZR-616 disrupts the degradation of key regulatory proteins within immune cells. This leads to the downstream inhibition of multiple inflammatory pathways, including a reduction in the differentiation of inflammatory T helper cells (Th1 and Th17), a blockade of B-cell differentiation into autoantibody-secreting plasma cells, and a significant decrease in the production of a wide array of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17.[8][9][10]

Experimental Protocols

The selectivity and activity of KZR-616 have been characterized using a variety of robust in vitro and ex vivo assays.

Proteasome Constitutive Immuno-Subunit ELISA (ProCISE)

This assay is designed to quantify the specific activity and occupancy of all six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, and LMP7) simultaneously from cell or tissue lysates.

Methodology:

-

Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers. The cells are then incubated for one hour with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or a DMSO vehicle control.[9]

-

Lysis: Following incubation, the cells are lysed to release intracellular contents, including proteasomes.

-

Subunit Capture: The lysate is added to a 96-well ELISA plate pre-coated with antibodies specific to each of the six proteasome subunits, effectively capturing each subunit in a separate well.

-

Activity-Based Probe Labeling: A biotin-labeled, activity-based probe that covalently binds to the active site of proteasome subunits is added to the wells. The probe will only bind to subunits whose active sites are not already occupied by an inhibitor like KZR-616.

-

Detection & Quantification: A streptavidin-conjugated reporter enzyme is used to detect the bound biotin probe. The resulting signal is proportional to the number of active, unoccupied proteasome subunits.

-

Analysis: The activity for each subunit in the KZR-616-treated samples is normalized to the activity in the DMSO control samples to calculate the percent inhibition for each subunit.[9]

Fluorogenic Enzymatic Assay

This assay measures the chymotrypsin-like activity of the proteasome (primarily associated with the β5c and LMP7 subunits) using a fluorogenic substrate.

Methodology:

-

Sample Collection: Blood samples are collected from subjects prior to and at specific time points (e.g., 4 hours) after a single dose of KZR-616.[9]

-

Lysate Preparation: PBMCs are isolated and lysed to release proteasomes.

-

Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).

-

Fluorescence Measurement: Cleavage of the substrate by active chymotrypsin-like sites releases the fluorescent AMC molecule, which is detected using a fluorometer.

-

Analysis: The rate of fluorescence increase is proportional to the proteasome's enzymatic activity. Post-dose activity is normalized to pre-dose values to determine the level of in vivo target inhibition.[9]

Ex Vivo Cytokine Release Assay

This functional assay assesses the immunomodulatory effect of KZR-616 on immune cells.

Methodology:

-

Cell Treatment: Human PBMCs are treated with KZR-616 (e.g., 500 nM) or a vehicle control for one hour.[9][11]

-

Stimulation: The cells are then stimulated for 24 hours with immune activators, such as lipopolysaccharide (LPS) to activate innate immune cells or anti-CD3/anti-CD28 antibodies to activate T-cells.[9][11]

-

Cytokine Measurement: Following stimulation, the cell culture supernatant is collected, and the concentration of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, GM-CSF) is measured using multiplex immunoassay technology (e.g., Luminex).

-

Analysis: The levels of cytokines produced by KZR-616-treated cells are compared to those from control cells to quantify the drug's inhibitory effect on immune cell function.

Logical Framework: From Selectivity to Therapeutic Application

The therapeutic strategy behind KZR-616 is based on a clear logical progression: its high selectivity for immunoproteasome subunits, particularly LMP7 and LMP2, allows for potent modulation of immune cell function while minimizing effects on the constitutive proteasome found in other tissues. This targeted action on dysregulated immune pathways forms the basis of its efficacy in autoimmune diseases, aiming to restore immune homeostasis rather than causing broad immunosuppression.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. lupus.bmj.com [lupus.bmj.com]

- 4. kezarlifesciences.com [kezarlifesciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Zetomipzomib (KZR-616): A First-in-Class Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zetomipzomib (KZR-616) is a novel, first-in-class small molecule that selectively and irreversibly inhibits the immunoproteasome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and clinical trial results in autoimmune diseases. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support further research and development in the field of immunoproteasome inhibition.

Introduction to the Immunoproteasome and Selective Inhibition

The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in cellular homeostasis. In addition to the constitutively expressed proteasome, hematopoietic cells express an inducible form known as the immunoproteasome. The immunoproteasome is upregulated in response to inflammatory signals, such as interferon-gamma (IFN-γ), and is involved in processing antigens for presentation by MHC class I molecules.

The immunoproteasome is composed of three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). These subunits exhibit different cleavage preferences compared to their constitutive counterparts, leading to the generation of a unique peptidome. In autoimmune diseases, the immunoproteasome is implicated in the production of pro-inflammatory cytokines and the activation and differentiation of immune cells.

Selective inhibition of the immunoproteasome presents a promising therapeutic strategy for autoimmune diseases. By specifically targeting the immunoproteasome, it is possible to modulate inflammatory responses without the broad immunosuppressive effects associated with non-selective proteasome inhibitors. This compound has been designed to selectively target the LMP7 and LMP2 subunits of the immunoproteasome.[1][2][3]

This compound (KZR-616): Mechanism of Action

This compound is a tripeptide epoxyketone that acts as an irreversible inhibitor of the immunoproteasome.[3] It demonstrates potent and selective inhibition of the chymotrypsin-like activity of the LMP7 (β5i) subunit and the trypsin-like activity of the LMP2 (β1i) subunit.[3][4] The inhibition of the caspase-like activity of the MECL-1 (β2i) subunit is less pronounced.[1] This selective inhibition leads to a broad range of immunomodulatory effects on both the innate and adaptive immune systems.[2]

Impact on T Cells

This compound has been shown to modulate T cell differentiation and function. Preclinical studies have demonstrated that it can inhibit the polarization of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][5] This is achieved, in part, by interfering with the signaling pathways downstream of T cell receptor (TCR) activation.

Impact on B Cells and Plasma Cells

A key mechanism of this compound in autoimmune diseases is its effect on B cells and their differentiation into antibody-producing plasma cells. In vitro studies have shown that this compound can block the formation of plasmablasts from activated B cells.[1][6] This leads to a reduction in the production of autoantibodies, which are central to the pathology of many autoimmune conditions.

Cytokine Production

The inhibition of the immunoproteasome by this compound results in a significant reduction in the production of a wide array of pro-inflammatory cytokines.[1] This includes cytokines involved in the Type I interferon pathway, which is often dysregulated in systemic lupus erythematosus (SLE).[1][7] By dampening the cytokine storm associated with autoimmune flares, this compound helps to restore immune homeostasis.

Preclinical and Clinical Data

Preclinical Studies

This compound has demonstrated efficacy in various animal models of autoimmune disease, including murine models of lupus nephritis. In these models, treatment with this compound led to a reduction in proteinuria, decreased autoantibody levels, and improved kidney pathology.[1][4][7]

Clinical Trials

The MISSION study was an open-label, single-arm Phase 2 clinical trial that evaluated the efficacy and safety of this compound in patients with active lupus nephritis.[8][9] Patients received 60 mg of this compound subcutaneously once weekly for 24 weeks, in addition to stable background therapy.[8]

Table 1: Efficacy Results from the MISSION Phase 2 Trial [9][10][11]

| Endpoint | Result at 24 Weeks |

| Overall Renal Response (ORR) (≥50% reduction in UPCR) | 64.7% (11 of 17 patients) |

| Complete Renal Response (CRR) (UPCR ≤0.5 g/g) | 35.2% (6 of 17 patients) |

Table 2: Safety Profile of this compound in the MISSION Phase 2 Trial [8][10]

| Adverse Event Profile | Observations |

| Most Common Adverse Events | Injection site reactions, pyrexia, headache, nausea |

| Serious Adverse Events | Two patients experienced SAEs; one was deemed related to treatment (protracted migraine) |

| Infections | No opportunistic or Grade 3 infections reported |

The PRESIDIO trial was a Phase 2 study that investigated this compound in patients with dermatomyositis and polymyositis. While the trial did not meet its primary endpoint of a significant difference in the Total Improvement Score (TIS) between the this compound and placebo groups, the safety profile was consistent with other studies.

Experimental Protocols

Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) for Target Engagement

This assay is used to quantify the engagement of this compound with its specific immunoproteasome subunit targets in cells.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from peripheral blood mononuclear cells (PBMCs) or other relevant cell types.

-

Probe Incubation: Incubate the cell lysates with a biotinylated, active-site directed probe that covalently binds to the active sites of all proteasome subunits.

-

Capture: Capture the probe-labeled proteasome subunits on a streptavidin-coated plate.

-

Detection: Use subunit-specific antibodies to detect and quantify the amount of each captured proteasome subunit (LMP7, LMP2, MECL-1, and constitutive subunits) via an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Compare the amount of unbound active sites in this compound-treated samples to untreated controls to determine the percentage of target engagement.

In Vitro T Cell Polarization Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into various T helper subsets.

Methodology:

-

Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).

-

Treatment: Treat the isolated naïve CD4+ T cells with this compound (e.g., 250 nM) or vehicle control for 1 hour.[6]

-

Stimulation and Differentiation: Culture the cells for up to 6 days in the presence of anti-CD3 and anti-CD28 antibodies under polarizing conditions for Th1 (IL-2, IL-12, anti-IL-4) or Th17 (IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4) differentiation.[1][5]

-

Analysis: Analyze the differentiated T cell populations for the expression of lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) by intracellular cytokine staining and flow cytometry.

In Vitro B Cell to Plasmablast Differentiation Assay

This assay evaluates the impact of this compound on the differentiation of B cells into antibody-secreting plasmablasts.

Methodology:

-

Isolation of B Cells: Isolate CD19+ B cells from human PBMCs.

-

Treatment: Treat the isolated B cells with this compound or vehicle control for 1 hour.

-

Stimulation: Stimulate the B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce differentiation.[1]

-

Analysis: Assess the formation of plasmablasts by flow cytometry, identifying cells with a CD19+CD38+ phenotype. Measure the concentration of secreted IgG in the culture supernatant by ELISA.[1]

Ex Vivo Cytokine Release Assay

This assay measures the effect of this compound on the production of inflammatory cytokines by immune cells.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Treatment: Treat the PBMCs with this compound or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the innate immune response or with anti-CD3 and anti-CD28 antibodies to activate T cells.

-

Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant and measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex).

Urine Protein to Creatinine Ratio (UPCR) Measurement

UPCR is a key clinical endpoint for assessing kidney function in lupus nephritis trials.

Methodology:

-

Urine Sample Collection: Collect a spot urine sample from the patient.

-

Laboratory Analysis: Measure the concentration of total protein and creatinine in the urine sample using standard laboratory techniques.

-

Calculation: Calculate the UPCR by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL). The result is expressed in g/g.

Visualizations

Caption: Mechanism of action of this compound on the immunoproteasome.

Caption: Experimental workflow for in vitro T cell polarization assay.

Caption: Experimental workflow for in vitro B cell differentiation assay.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of autoimmune diseases. Its selective inhibition of the immunoproteasome offers a targeted approach to modulating the immune system, with a favorable safety profile observed in clinical trials to date. The data presented in this technical guide provide a comprehensive overview of the science behind this compound and can serve as a valuable resource for researchers and clinicians in the field. Further investigation into the full therapeutic potential of this compound and other selective immunoproteasome inhibitors is warranted.

References

- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kezarlifesciences.com [kezarlifesciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 5. Frontiers | this compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

- 9. Kezar reports positive Phase II data of this compound for lupus nephritis [clinicaltrialsarena.com]

- 10. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating this compound for the Treatment of Patients with Lupus Nephritis [businesswire.com]

- 11. kezarlifesciences.com [kezarlifesciences.com]

The Impact of Zetomipzomib on Cytokine Production in Peripheral Blood Mononuclear Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in the processing of intracellular proteins for presentation by MHC class I molecules and is also implicated in the regulation of immune cell function and cytokine production.[3][4] By selectively targeting the immunoproteasome, this compound offers a promising therapeutic strategy for a range of autoimmune diseases by modulating the activity of key immune effector cells, including macrophages, B cells, and T cells, and inhibiting the production of inflammatory cytokines.[3][4]

This technical guide provides an in-depth overview of the effects of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the experimental workflow and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Cytokine Inhibition

This compound has been shown to block the production of over 30 pro-inflammatory cytokines in human PBMCs.[1][2] The following tables summarize the quantitative data on the inhibition of key cytokines by this compound (500 nM) in PBMCs stimulated with either Lipopolysaccharide (LPS) to model innate immune responses or with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.[1] The data is presented as the log2 fold change in cytokine production in this compound-treated cells relative to vehicle-treated controls.[1] A negative log2 fold change indicates a reduction in cytokine production.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs [1]

| Cytokine | Log2 Fold Change |

| IL-6 | -1.5 |

| TNF-α | -1.2 |

| IL-1β | -1.8 |

| IL-12p40 | -1.1 |

Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]

Table 2: Effect of this compound on Cytokine Production in anti-CD3/anti-CD28-Stimulated PBMCs [1]

| Cytokine | Log2 Fold Change |

| IFN-γ | -2.0 |

| TNF-α | -1.0 |

| IL-2 | -1.5 |

| IL-17A | -1.7 |

Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments to assess the effect of this compound on cytokine production in PBMCs.

PBMC Isolation from Whole Blood

Objective: To isolate a pure population of PBMCs from human whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in sodium heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct buffy coat layer of PBMCs at the plasma-Ficoll interface undisturbed.

-

Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

PBMC Culture and this compound Treatment

Objective: To culture the isolated PBMCs and treat them with this compound prior to stimulation.

Materials:

-

Isolated PBMCs

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound (KZR-616)

-

DMSO (vehicle control)

-

96-well round-bottom cell culture plates

Procedure:

-

Resuspend the PBMCs in complete RPMI 1640 medium to a final concentration of 2 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.[5]

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 250 nM and 500 nM).[1][4] Prepare a vehicle control with the same final concentration of DMSO.

-

Add the this compound or vehicle control solution to the appropriate wells.

-

Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C in a humidified 5% CO2 incubator.[1]

PBMC Stimulation

Objective: To stimulate the this compound-treated PBMCs to induce cytokine production.

Materials:

-

This compound-treated PBMCs in a 96-well plate

-

Lipopolysaccharide (LPS) from E. coli

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

Procedure:

-

For innate immune stimulation: Add LPS to the designated wells to a final concentration of 100 ng/mL.

-

For T-cell stimulation: Add anti-CD3 antibody (e.g., plate-bound at 1 µg/mL) and soluble anti-CD28 antibody (1 µg/mL) to the designated wells.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

Cytokine Quantification

Objective: To measure the concentration of cytokines in the cell culture supernatants.

Materials:

-

Supernatants from the stimulated PBMC cultures

-

Multiplex immunoassay kit (e.g., Meso Scale Discovery) for human cytokines (IL-6, TNF-α, IFN-γ, etc.)

-

Microplate reader compatible with the chosen immunoassay

Procedure:

-

After the 24-hour stimulation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatants from each well without disturbing the cell pellet.

-

Perform the multiplex immunoassay according to the manufacturer's instructions. This typically involves:

-

Adding the supernatants to the wells of the immunoassay plate.

-

Incubating with detection antibodies.

-

Washing the plate.

-

Adding a read buffer.

-

-

Read the plate on a compatible microplate reader.

-

Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on cytokine production in PBMCs.

Signaling Pathway

Caption: Signaling pathway of this compound-mediated cytokine inhibition.

References

- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kezarlifesciences.com [kezarlifesciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Zetomipzomib (KZR-616) is a selective inhibitor of the immunoproteasome currently undergoing clinical investigation in autoimmune disorders.

Zetomipzomib (KZR-616): A Technical Overview of a Novel Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a modified form of the proteasome expressed in hematopoietic cells.[1] By selectively targeting subunits of the immunoproteasome, this compound modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, without causing broad immunosuppression.[2] This targeted mechanism offers a promising therapeutic approach for a range of immune-mediated diseases. This compound has demonstrated broad anti-inflammatory effects in preclinical models and has been evaluated in clinical trials for autoimmune disorders such as autoimmune hepatitis (AIH), lupus nephritis (LN), and polymyositis/dermatomyositis.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound is a tripeptide epoxyketone-based small molecule that selectively and irreversibly inhibits the catalytic activity of the immunoproteasome.[1] The immunoproteasome's primary role is to process proteins for presentation by MHC class I molecules and to regulate inflammatory signaling pathways. Its catalytic core is composed of standard proteasome subunits and three inducible subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).

This compound primarily targets the LMP7 and LMP2 subunits.[1][5] Inhibition of these specific subunits leads to a broad immunomodulatory effect, disrupting the production of pro-inflammatory cytokines and interfering with the differentiation and function of key immune cells.[2][3] Studies in human peripheral blood mononuclear cells (PBMCs) show that this compound treatment results in near-complete inhibition of LMP7 and significant inhibition of LMP2 with minimal impact on MECL-1 or the constitutive proteasome subunits.[3] This selectivity is crucial for avoiding the broader toxicity associated with non-selective proteasome inhibitors used in oncology.[4] The downstream effects include the blocked production of over 30 pro-inflammatory cytokines, inhibition of T helper (Th) cell polarization, and reduced formation of plasmablasts.[3][6]

Quantitative Preclinical and Clinical Data

In Vitro Inhibitory Activity

This compound demonstrates high selectivity for the immunoproteasome subunits LMP7 and LMP2 over their constitutive counterparts.

| Target Subunit | Species | IC50 (nM) | Reference |

| LMP7 (β5i) | Human | 39 | [5] |

| LMP7 (β5i) | Murine | 57 | [5] |

| LMP2 (β1i) | Human | 131 | [5] |

| LMP2 (β1i) | Murine | 179 | [5] |

| MECL-1 (β2i) | - | 623 | [5] |

| Constitutive β5 | - | 688 | [5] |

Clinical Efficacy

This compound has been investigated in several autoimmune diseases. The most robust data comes from the Phase 2a PORTOLA trial in Autoimmune Hepatitis (AIH).

Table 2: Efficacy Results from Phase 2a PORTOLA Trial in AIH (24 Weeks) [7][8][9]

| Endpoint | This compound (60 mg) | Placebo |

| Primary Endpoint | ||

| Complete Response (CR)¹ + Steroid Taper to ≤ 5 mg/day | 36% | 0% |

| Other Efficacy Measures | ||

| Complete Response (CR)¹, regardless of steroid dose | 50.0% | 37.5% |

| CR¹ + Complete Steroid Withdrawal (0 mg/day) | 21.4% | 0% |

| Disease Flares in Patients Achieving CR | 0 | N/A |

| ¹Complete Response (CR) defined as normalization of ALT and AST levels. |

Table 3: Preliminary Efficacy from Phase 2b PALIZADE Trial in Lupus Nephritis (Week 25) [7]

| Endpoint | This compound (60 mg) | Placebo |

| Urine Protein to Creatinine Ratio (UPCR) ≤ 0.5 | 42% | 21% |

| Note: The PALIZADE trial was terminated due to safety events unrelated to the preliminary efficacy findings.[8][10] |

Safety and Tolerability Profile

Across clinical trials, this compound has generally been well-tolerated.[8][9]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Severity | Notes | Reference |

| Injection Site Reactions | Mild to Moderate | Most commonly reported TEAE. | [7][8] |

| Systemic Injection Reactions | Grade 1 and 2 | Onset 8-24 hours post-dose, resolving within 48 hours. | [8] |

| Infections | Lower Incidence vs Placebo | Fewer infections were reported in the this compound group compared to placebo in the PORTOLA trial. | [7] |

| Note: The Phase 2b PALIZADE trial in lupus nephritis was placed on clinical hold and later terminated following four Grade 5 serious adverse events (patient deaths) that occurred in study sites in the Philippines and Argentina.[8][10] No Grade 4 or 5 SAEs were observed in the U.S.-based PORTOLA trial.[10] |

Key Experimental Protocols

Proteasome Active Site Inhibition Assay (ProCISE)

This assay is used to quantify the specific binding and inhibition of each of the six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, LMP7) in cells.

-

Objective: To determine the percentage of active site inhibition for each proteasome subunit after exposure to this compound.

-

Methodology:

-

Cell Treatment: Human PBMCs are incubated with this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[3]

-

Lysis: Cells are lysed to release proteasomes.

-

Active Site Labeling: Lysates are incubated with a cocktail of subunit-specific, biotin-tagged, irreversible active site probes. These probes bind only to the active, uninhibited subunits.

-

Capture: The probe-bound proteasome subunits are captured on a streptavidin-coated ELISA plate.

-

Detection: Each specific subunit is detected and quantified using subunit-specific primary antibodies followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Analysis: The signal from this compound-treated samples is normalized to the signal from DMSO-treated controls to calculate the percent relative activity for each subunit.[3]

-

Ex Vivo Cytokine Release Assay

This functional assay measures the immunomodulatory effect of this compound by quantifying the inhibition of cytokine production in stimulated whole blood or PBMCs.

-

Objective: To assess the ability of this compound to block the production of inflammatory cytokines upon immune stimulation.

-

Methodology:

-

Sample Collection: Whole blood or PBMCs are collected from subjects (e.g., healthy volunteers or patients) before and after this compound administration.[3][4]

-

Pre-treatment (for in vitro characterization): PBMCs are pulsed with this compound (e.g., 500 nM) for 1 hour.[3]

-

Stimulation: Samples are stimulated for 24 hours with immune activators such as Lipopolysaccharide (LPS) to activate the innate immune pathway or with anti-CD3/anti-CD28 antibodies to activate the adaptive T-cell pathway.[3]

-

Supernatant Collection: After stimulation, the supernatant is collected.

-

Cytokine Quantification: The concentration of multiple cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-10) in the supernatant is measured using a multiplexed immunoassay (e.g., Luminex).

-

Analysis: Cytokine levels in stimulated samples from this compound-treated subjects or cells are compared to those from placebo-treated subjects or vehicle-treated cells.

-

T-Cell Polarization Assay

This assay evaluates the effect of this compound on the differentiation of naïve T helper cells into various effector lineages.[3]

-

Objective: To determine if this compound inhibits the polarization of naïve CD4+ T cells into Th1, Th2, and Th17 subsets or promotes the generation of regulatory T cells (Tregs).

-

Methodology:

-

Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs.

-

Pre-treatment: Cells are pulsed with this compound (e.g., 250 nM) or a DMSO vehicle for 1 hour prior to stimulation.[3]

-

Differentiation: Cells are cultured for several days under specific polarizing conditions, which include a cocktail of antibodies and cytokines unique for each lineage (e.g., IL-12 + anti-IL-4 for Th1; IL-4 + anti-IFN-γ for Th2; TGF-β + IL-6 for Th17; TGF-β + IL-2 for Tregs).

-

Analysis:

-

Intracellular Staining: Cells are fixed, permeabilized, and stained for lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs) and cytokines (e.g., IFN-γ, IL-4, IL-17).

-

Flow Cytometry: The percentage of cells expressing these markers is quantified by flow cytometry.

-

Secreted Cytokines: Cytokine levels in the culture supernatants are measured via multiplex immunoassay.[3]

-

-

Outcome: The differentiation efficiency in this compound-treated cultures is compared to vehicle controls.

-

Clinical Trial Design: PORTOLA Study (NCT05569759)

The PORTOLA study is a Phase 2a trial designed to assess the efficacy and safety of this compound in patients with AIH.

Conclusion

This compound represents a targeted therapeutic strategy for autoimmune diseases, offering a broad immunomodulatory effect through the selective inhibition of the immunoproteasome. Its mechanism of action, which dampens multiple inflammatory pathways without causing overt immunosuppression, distinguishes it from many current therapies. Clinical data, particularly from the PORTOLA study in AIH, has shown promising steroid-sparing efficacy and a manageable safety profile. Further investigation is required to fully delineate its therapeutic potential and long-term safety across various immune-mediated disorders. The detailed protocols and quantitative data presented herein provide a foundational guide for professionals engaged in the research and development of novel immunomodulatory agents.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. kezarlifesciences.com [kezarlifesciences.com]

- 3. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. investing.com [investing.com]

- 8. hcplive.com [hcplive.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. fiercebiotech.com [fiercebiotech.com]

KZR-616: A Technical Guide to its Modulation of Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KZR-616 (Zetomipzomib) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of KZR-616's mechanism of action and its role in modulating both the innate and adaptive immune systems. Through the selective inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, KZR-616 demonstrates broad immunomodulatory activity. This includes the suppression of pro-inflammatory cytokine production, interference with T helper cell differentiation and function, and the inhibition of B cell to plasmablast differentiation, ultimately leading to reduced autoantibody production. This guide consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways. KZR-616 is a tripeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the LMP7 subunit and the caspase-like activity of the LMP2 subunit of the immunoproteasome.[1][2] This selective inhibition is key to its immunomodulatory effects, as it leaves the constitutive proteasome, responsible for general protein homeostasis in all cells, largely unaffected, potentially leading to a better safety profile compared to non-selective proteasome inhibitors.

Signaling Pathway of KZR-616's Core Mechanism

The following diagram illustrates the core mechanism of KZR-616 in inhibiting the immunoproteasome.

Caption: Core mechanism of KZR-616 action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of KZR-616.

Table 1: In Vitro Inhibitory Activity of KZR-616

| Target Subunit | IC50 (nM) | Species | Reference |

| LMP7 (β5i) | 39 | Human | [2] |

| LMP7 (β5i) | 57 | Mouse | [2] |

| LMP2 (β1i) | 131 | Human | [2] |

| LMP2 (β1i) | 179 | Mouse | [2] |

| MECL-1 (β2i) | 623 | Human | [2] |

| Constitutive β5 | 688 | Human | [2] |

Table 2: Effect of KZR-616 on Cytokine Production in Human PBMCs

| Cytokine | Stimulant | KZR-616 Concentration | % Inhibition (approx.) | Reference |

| TNF-α | LPS | 500 nM | >80% | [3] |

| IL-6 | LPS | 500 nM | >80% | [3] |

| IL-1β | LPS | 500 nM | >70% | [3] |

| IFN-γ | anti-CD3/CD28 | 500 nM | >90% | [3] |

| IL-2 | anti-CD3/CD28 | 500 nM | >90% | [3] |

| IL-17A | anti-CD3/CD28 | 500 nM | >90% | [3] |

Note: Inhibition percentages are estimated from log2 fold-change data presented in the source.

Table 3: Preclinical Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis

| Parameter | Treatment | Outcome | Reference |

| Proteinuria | KZR-616 (10 mg/kg SC) | Complete resolution | [4] |

| Anti-dsDNA IgG | KZR-616 (10 mg/kg SC) | Significant reduction | [5] |

| Renal IgG Deposition | KZR-616 (10 mg/kg SC) | Absence of deposition | [6] |

Modulation of Innate and Adaptive Immunity

KZR-616 exerts its effects on both the innate and adaptive arms of the immune system.

Impact on Innate Immunity

By inhibiting the immunoproteasome in innate immune cells such as monocytes and dendritic cells, KZR-616 significantly reduces the production of a broad range of pro-inflammatory cytokines upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3] This leads to a dampening of the initial inflammatory response.

Impact on Adaptive Immunity

KZR-616 demonstrates profound effects on T and B lymphocytes.

In vitro studies have shown that KZR-616 inhibits the polarization of naïve CD4+ T cells into pro-inflammatory T helper 1 (Th1) and Th17 subsets.[3] This is achieved by interfering with the signaling pathways that drive their differentiation, leading to reduced secretion of their signature cytokines, IFN-γ and IL-17, respectively.

Caption: KZR-616's impact on T cell differentiation.

KZR-616 has been shown to inhibit the differentiation of B cells into antibody-secreting plasmablasts.[3] This is a critical mechanism for its efficacy in antibody-mediated autoimmune diseases, as it leads to a reduction in the production of pathogenic autoantibodies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KZR-616.

Proteasome Activity Assay (Proteasome-Glo™)

This protocol is adapted for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the immunoproteasome in cell lysates.

Materials:

-

Proteasome-Glo™ 3-Substrate System (Promega)

-

Cultured immune cells (e.g., PBMCs)

-

KZR-616

-

DMSO (vehicle control)

-

96-well white-walled plates

-

Luminometer

Procedure:

-

Cell Lysis: Prepare cell lysates from PBMCs treated with varying concentrations of KZR-616 or DMSO for 1 hour.

-

Reagent Preparation: Reconstitute the Proteasome-Glo™ reagents for chymotrypsin-like (Suc-LLVY-Glo™), trypsin-like (Z-LRR-Glo™), and caspase-like (Z-nLPnLD-Glo™) substrates according to the manufacturer's instructions.

-

Assay Plate Setup: Add 50 µL of cell lysate to each well of a 96-well plate.

-

Reagent Addition: Add 50 µL of the prepared Proteasome-Glo™ reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLUs) of KZR-616-treated samples to the DMSO control to determine the percent inhibition.

Multiplex Cytokine Immunoassay (Meso Scale Discovery)

This protocol is for the quantitative measurement of multiple cytokines in cell culture supernatants.

Materials:

-

Meso Scale Discovery (MSD) multi-spot plates (e.g., V-PLEX Proinflammatory Panel 1)

-

Cell culture supernatants from PBMCs stimulated with LPS or anti-CD3/CD28 in the presence of KZR-616 or DMSO.

-

MSD Read Buffer T

-

MSD Wash Buffer

-

Calibrators and detection antibodies (provided with the kit)

-

MSD instrument

Procedure:

-

Plate Preparation: Use the pre-coated MSD plates as provided.

-

Sample and Calibrator Addition: Add 50 µL of standards and samples (cell culture supernatants) to the appropriate wells.

-

Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.

-

Washing: Wash the plate three times with MSD Wash Buffer.

-

Detection Antibody Addition: Add 25 µL of the detection antibody solution to each well.

-

Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.

-

Washing: Wash the plate three times with MSD Wash Buffer.

-

Read Buffer Addition: Add 150 µL of 2X Read Buffer T to each well.

-

Plate Reading: Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.

-

Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

In Vitro Human Naïve CD4+ T Cell Polarization

This protocol details the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and Treg subsets.

Materials:

-

Isolated human naïve CD4+ T cells

-

24-well tissue culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokine cocktails for differentiation (see below)

-

RPMI-1640 medium with 10% FBS

-

KZR-616 or DMSO

Procedure:

-

Plate Coating: Coat wells of a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.

-

Cell Treatment: Pre-treat naïve CD4+ T cells with KZR-616 or DMSO for 1 hour.

-

Cell Plating: Wash the coated wells with sterile PBS and plate 1 x 10^6 cells/well in RPMI medium.

-

Differentiation: Add the following cytokine cocktails to the respective wells:

-

Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)

-

Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)

-

Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

-

Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL)

-

-

Incubation: Culture the cells for 5-7 days at 37°C, 5% CO2.

-

Analysis: Analyze the differentiated cells by intracellular cytokine staining and flow cytometry for signature cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (FoxP3 for Treg).

In Vitro Human B Cell to Plasmablast Differentiation

This protocol describes the induction of plasmablast differentiation from peripheral B cells.

Materials:

-

Isolated human peripheral CD19+ B cells

-

IL-21

-

Anti-CD40 antibody

-

Anti-IgM antibody

-

RPMI-1640 medium with 10% FBS

-

KZR-616 or DMSO

Procedure:

-

Cell Treatment: Pre-treat CD19+ B cells with KZR-616 or DMSO for 1 hour.

-

Stimulation: Culture the cells at 0.5 x 10^6 cells/mL in RPMI medium containing IL-21 (100 ng/mL), anti-CD40 (1 µg/mL), and anti-IgM (5 µg/mL).

-

Incubation: Culture for 6 days at 37°C, 5% CO2.

-

Analysis: Analyze the cells by flow cytometry for the expression of plasmablast markers (CD19+, CD38++). The supernatant can be analyzed for IgG secretion by ELISA or MSD.

Flow Cytometry for Immune Cell Phenotyping

This is a general protocol for staining human PBMCs for surface markers.

Materials:

-

Isolated human PBMCs

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD38)

-

Fc block

-

Live/Dead stain

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 100 µL of FACS buffer.

-

Fc Block: Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Staining: Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of FACS buffer.

-

Live/Dead Staining: Resuspend the cells in PBS and add the Live/Dead stain according to the manufacturer's protocol.

-

Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

Caption: General experimental workflow for in vitro studies.

Conclusion

KZR-616 represents a novel therapeutic approach for autoimmune diseases by selectively targeting the immunoproteasome. Its ability to broadly modulate both innate and adaptive immune responses, including the reduction of pro-inflammatory cytokines and the inhibition of pathogenic T and B cell functions, underscores its potential as a significant advancement in the treatment of a range of autoimmune conditions. The data and methodologies presented in this guide provide a foundational understanding for further research and development in this promising area.

References

- 1. Video: In Vitro Differentiation Model of Human Normal Memory B Cells to Long-lived Plasma Cells [app.jove.com]

- 2. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]

a novel, first-in-class selective immunoproteasome inhibitor, zetomipzomib is thought to have broad therapeutic potential across multiple autoimmune diseases, with preclinical research demonstrating that selective immunoproteasome inhibition results in a broad anti-inflammatory response in animal models of several autoimmune diseases while avoiding immunosuppression.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (formerly KZR-616) is a novel, first-in-class small molecule that selectively inhibits the immunoproteasome.[1][2] This distinct mechanism of action offers the potential for broad immunomodulatory activity across a spectrum of autoimmune diseases.[2][3] The immunoproteasome's role in regulating immune cell function and inflammatory cytokine production makes it a compelling therapeutic target.[2][4] Preclinical and clinical research suggests that by selectively targeting this proteasome variant, this compound can produce a broad anti-inflammatory response while potentially avoiding the widespread immunosuppression associated with non-selective proteasome inhibitors or other broad-acting agents.[3] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby maintaining protein homeostasis. While the constitutive proteasome is found in all cell types, hematopoietic cells can express a variant known as the immunoproteasome, which is also induced at sites of inflammation.[5] The immunoproteasome differs in its catalytic core, replacing the standard β1, β2, and β5 subunits with three distinct subunits: Low Molecular Mass Polypeptide 2 (LMP2 or β1i), Multicatalytic Endopeptidase Complex-Like 1 (MECL-1 or β2i), and Low Molecular Mass Polypeptide 7 (LMP7 or β5i).[5][6]

This compound is a tripeptide epoxyketone that functions as a potent and selective inhibitor of the immunoproteasome.[5] Its primary targets are the LMP7 and LMP2 subunits.[4] Studies have shown that the simultaneous inhibition of both LMP7 and LMP2 is required to achieve the broad anti-inflammatory and immunomodulatory effects observed with this class of drugs.[6][7][8] Inhibition of LMP7 alone has been shown to have limited effects.[6][7]

References

- 1. This compound - Kezar Life Sciences - AdisInsight [adisinsight.springer.com]

- 2. kezarlifesciences.com [kezarlifesciences.com]

- 3. Kezar Life Sciences Announces Presentation of PORTOLA Data at the American Association for the Study of Liver Disease (AASLD) – The Liver Meeting® 2025 [barchart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zetomipzomib: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel immunomodulatory agent in the context of autoimmune diseases.

Chemical Structure and Physicochemical Properties

This compound is a synthetic tripeptide epoxyketone that has been optimized for potent and selective inhibition of the immunoproteasome.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure

-

IUPAC Name: (2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide[2]

-

SMILES: O=C(N--INVALID-LINK--C([C@]2(C)OC2)=O)--INVALID-LINK--=O)C)=O">C@@H--INVALID-LINK--C4=CC=C(OC)C=C4

-

Chemical Formula: C₃₀H₄₂N₄O₈[2]

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 586.69 g/mol | [2] |

| Exact Mass | 586.3003 Da | [2] |

| Appearance | White to off-white solid | |

| Solubility | This compound maleate is soluble in PBS (100 mg/mL) with the aid of ultrasound. It is also soluble in DMSO in combination with other solvents like PEG300, Tween-80, and saline for in vivo preparations. | [3] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). | [2] |

Mechanism of Action

This compound exerts its immunomodulatory effects through the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[4] The immunoproteasome plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.

Selective Inhibition of Immunoproteasome Subunits

The 20S core of the immunoproteasome contains three catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). This compound is a dual inhibitor, primarily targeting the LMP7 and LMP2 subunits.[5][6] The co-inhibition of both LMP7 and LMP2 has been shown to be crucial for achieving broad anti-inflammatory effects.[7] The inhibitory activity of this compound against both the immunoproteasome and constitutive proteasome subunits is detailed in Table 2.

| Target Subunit | IC₅₀ (nM) | Selectivity | Reference |

| hLMP7 (β5i) | 39 | ~17.6-fold vs. β5 | [5][8] |

| mLMP7 (β5i) | 57 | [5] | |

| hLMP2 (β1i) | 131 | [5][8] | |

| mLMP2 (β1i) | 179 | [5] | |

| MECL-1 (β2i) | 623 | [5][8] | |

| β5 (constitutive) | 688 | [5][8] |

Downstream Signaling Pathways

By inhibiting the immunoproteasome, this compound modulates multiple downstream signaling pathways involved in both innate and adaptive immunity.[4][9] This leads to a broad anti-inflammatory response without causing general immunosuppression.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.

Immunoproteasome Inhibition Assay (ProCISE)

The Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) is utilized to determine the specific activity of proteasome subunits following exposure to an inhibitor.

Methodology:

-

Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy volunteers. The cells are then exposed to varying concentrations of this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[4]

-

Cell Lysis: Following incubation, the PBMCs are lysed to release the cellular proteins, including the proteasomes.

-

Proteasome Capture: The cell lysates are added to ELISA plates pre-coated with antibodies specific for each of the six proteasome active sites (β1, β2, β5, LMP2, MECL-1, and LMP7).

-

Activity Measurement: A fluorogenic substrate, such as succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC) for chymotrypsin-like activity, is added to the wells.[4] The enzymatic activity of the captured proteasomes cleaves the substrate, releasing a fluorescent signal.

-

Data Analysis: The fluorescence is measured using a plate reader. The specific activity of each proteasome subunit in the this compound-treated samples is normalized to the DMSO vehicle control to determine the percent inhibition.[4]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. embopress.org [embopress.org]

- 8. glpbio.com [glpbio.com]

- 9. kezarlifesciences.com [kezarlifesciences.com]

Methodological & Application

Zetomipzomib In Vivo Dosing for Murine Lupus Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective immunoproteasome inhibitor, zetomipzomib (formerly KZR-616), in preclinical mouse models of systemic lupus erythematosus (SLE) and lupus nephritis. The protocols are compiled from peer-reviewed research to guide the design and execution of studies evaluating the therapeutic potential of this compound.

Introduction

This compound is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in hematopoietic cells.[1][2][3] By targeting the immunoproteasome, this compound modulates the activity of immune cells, such as T cells, B cells, and plasma cells, which are central to the pathogenesis of autoimmune diseases like lupus.[1][2][3] Preclinical studies in established mouse models of lupus have demonstrated the potent anti-inflammatory and disease-modifying effects of this compound, supporting its clinical development for lupus nephritis.[1]

In Vivo Dosing and Administration in Lupus Mouse Models

This compound has been evaluated in two well-established spontaneous mouse models of lupus: the New Zealand Black/White F1 (NZB/W F1) model, which develops a disease closely resembling human lupus nephritis, and the MRL/lpr model, characterized by extensive lymphoproliferation and severe autoimmune manifestations.

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound in these models.

Table 1: this compound Dosing in NZB/W F1 Mice [4][1]

| Parameter | Details |

| Mouse Strain | Female NZB/W F1 |

| Age at Treatment Initiation | 24-26 weeks (with established disease: proteinuria and anti-dsDNA antibody positive) |

| Dosage and Administration | - 5 mg/kg, Intravenous (IV), three times per week - 10 mg/kg, Subcutaneous (SC), three times per week |

| Vehicle | 10% Hydroxypropyl-beta-cyclodextrin |

| Treatment Duration | 13 consecutive weeks |

| Key Therapeutic Outcomes | - Complete and durable resolution of proteinuria[1] - Significant reductions in autoantibody production and renal IgG deposition[1] - Reduced numbers of short- and long-lived plasma cells[1] |

Table 2: this compound Dosing in MRL/lpr Mice [4][1]